Thielocin B1
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Overview
Description
Thielocin B1 is a protein-protein interaction inhibitor of PAC3 homodimer. This compound was isolated as a novel phospholipase A2 inhibitor from the fermentation broth of Thielavia terricola RF-143.
Scientific Research Applications
Total Synthesis and Interaction with PAC3 Homodimer
Thielocin B1's synthesis and its interaction with proteasome-assembling chaperone 3 (PAC3) homodimer have been studied extensively. The first total synthesis of this compound led to discoveries about its interaction with PAC3, promoting the dissociation of the homodimer to monomeric PAC3. This interaction was observed through significant chemical shift changes in amino acid residues on PAC3, suggesting this compound's role in impacting protein-protein interactions in biological systems (Ohsawa, 2015).
Protein-Protein Interaction Inhibition
Further research characterized this compound as an inhibitor of the protein-protein interaction of the PAC3 homodimer. Advanced molecular modeling, docking studies, and NMR titration experiments revealed that this compound uniquely binds to the interface of the PAC3 homodimer, suggesting its potential as a modulator of specific protein-protein interactions (Doi et al., 2014).
Analogue Synthesis for Enhanced Biological Activity
The synthesis and biological evaluation of this compound analogues have been conducted to understand its biological activity better. Studies showed that the natural product-like structure and terminal carboxylic acid groups are vital for its activity, and alterations in these structures significantly impact its efficacy as a PAC3 homodimer inhibitor (Ohsawa et al., 2018).
Spin-Labeled this compound for Structural Validation
Spin-labeled this compound has been synthesized for deeper structural validation of its interaction with PAC3. This approach helped in elucidating the specific interactions and potential mechanism of action of this compound on the PAC3 homodimer (Ohsawa, 2015).
Inhibition of Phospholipase A2
This compound, along with other thielocins, has been identified as an inhibitor of phospholipase A2, an enzyme involved in inflammation and other cellular processes. This discovery stems from isolating thielocins from Thielavia terricola and evaluating their inhibitory activity, providing insights into potential anti-inflammatory applications (Matsumoto et al., 1995).
Properties
CAS No. |
144118-26-3 |
---|---|
Molecular Formula |
C53H58O17 |
Molecular Weight |
967.03 |
IUPAC Name |
4-[4-[5-[4-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,4-dihydroxy-3,6-dimethylphenoxy]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C53H58O17/c1-19-23(5)41(30(12)44(63-15)34(19)49(56)57)69-52(61)36-21(3)25(7)40(29(11)46(36)65-17)67-48-27(9)33(38(54)28(10)39(48)55)51(60)68-43-26(8)22(4)37(47(66-18)32(43)14)53(62)70-42-24(6)20(2)35(50(58)59)45(64-16)31(42)13/h54-55H,1-18H3,(H,56,57)(H,58,59) |
InChI Key |
BOFISKFABQHONR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC3=C(C(=C(C(=C3C)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)O)C)O)C)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thielocin B1; Thielocin-B1; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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